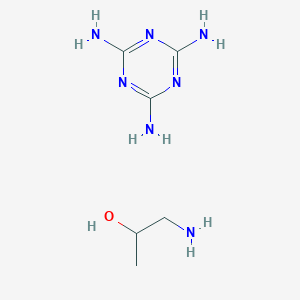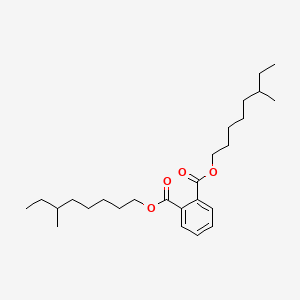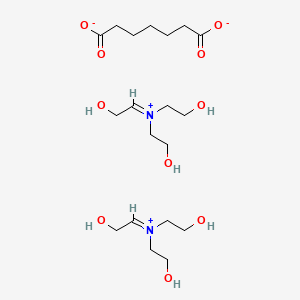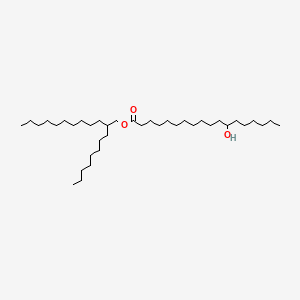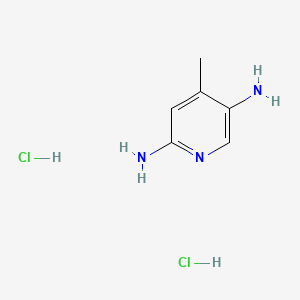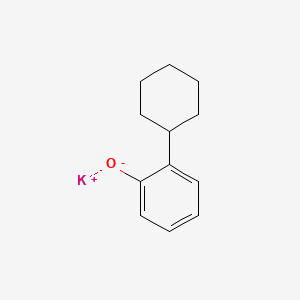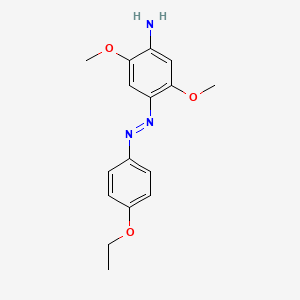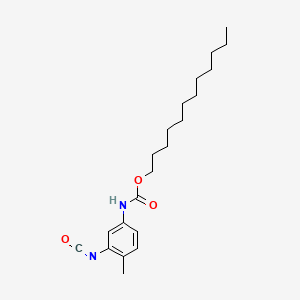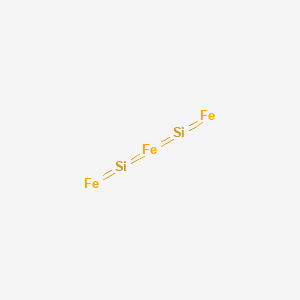
Triiron disilicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triiron disilicide is a chemical compound with the formula Fe₃Si₂. It is a member of the iron silicide family and is known for its unique properties, including high thermal stability and electrical conductivity.
准备方法
Synthetic Routes and Reaction Conditions: Triiron disilicide can be synthesized through several methods. One common approach involves the reaction of iron and silicon powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The equation for this reaction is:
3Fe+2Si→Fe3Si2
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. This involves cold-pressing and sintering iron and silicon powders. Another method includes temperature gradient solution growth techniques to prepare single crystals of the compound .
化学反应分析
Types of Reactions: Triiron disilicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form iron oxides and silicon dioxide. It also participates in reactions with halogens and other non-metals.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form iron oxides and silicon dioxide.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental iron and silicon.
Substitution: Reacts with halogens to form iron halides and silicon halides.
Major Products:
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and silicon dioxide (SiO₂).
Reduction: Elemental iron (Fe) and silicon (Si).
Substitution: Iron halides (FeX₃) and silicon halides (SiX₄) where X is a halogen
科学研究应用
Triiron disilicide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of thermoelectric materials, which convert heat into electricity, and in electronic devices due to its high electrical conductivity .
作用机制
The mechanism by which triiron disilicide exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of iron and silicon atoms allows for efficient electron transfer, making it an excellent conductor. This property is exploited in various applications, such as thermoelectric materials and electronic devices. The molecular targets and pathways involved include the interaction of iron and silicon atoms with other elements, facilitating various chemical reactions .
相似化合物的比较
Iron Disilicide (FeSi₂): Known for its thermoelectric properties but has different electronic and thermal characteristics compared to triiron disilicide.
Molybdenum Disilicide (MoSi₂): Used in high-temperature applications due to its excellent oxidation resistance.
Chromium Disilicide (CrSi₂): Known for its high melting point and thermal stability
Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, electrical conductivity, and potential for use in a wide range of applications. Its ability to undergo various chemical reactions and its suitability for industrial production make it a versatile and valuable compound in scientific research and industry .
属性
CAS 编号 |
39438-57-8 |
|---|---|
分子式 |
Fe3Si2 |
分子量 |
223.70 g/mol |
InChI |
InChI=1S/3Fe.2Si |
InChI 键 |
UFKXYVRWEZTGIL-UHFFFAOYSA-N |
规范 SMILES |
[Si](=[Fe])=[Fe]=[Si]=[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






